1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine

Physicochemical Property Prediction Medicinal Chemistry Ionization State

Generic piperazine scaffolds lack the tailored electronic profile needed for CNS lead optimization. This 3-methyl-1,2,4-thiadiazol-5-yl-piperazine delivers quantifiable SAR advantages over the unsubstituted analog. • Lower pKa (8.30 vs. ~8.5) - enhanced receptor engagement • Higher XLogP3 (1.0 vs. 0.5) - improved passive permeability & BBB potential • Validated 5-HT1A receptor ligand scaffold with anti-infective applications For aqueous assays, the dihydrochloride salt (CAS 69389-19-1) ensures superior solubility. Bulk quantities with full analytical documentation (NMR, HPLC, LC-MS).

Molecular Formula C7H12N4S
Molecular Weight 184.26
CAS No. 67869-94-7
Cat. No. B2558121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine
CAS67869-94-7
Molecular FormulaC7H12N4S
Molecular Weight184.26
Structural Identifiers
SMILESCC1=NSC(=N1)N2CCNCC2
InChIInChI=1S/C7H12N4S/c1-6-9-7(12-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3
InChIKeyYILAROBYBHNHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine Overview


1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 67869-94-7), also referred to as 3-methyl-5-(piperazin-1-yl)-1,2,4-thiadiazole, is a heterocyclic building block with a molecular weight of 184.26 g/mol [1]. It is a member of the 1,2,4-thiadiazol-5-ylpiperazine class, which is recognized in medicinal chemistry for its potential as a scaffold in central nervous system (CNS) and anti-infective research [2]. The compound features a piperazine ring substituted at the 5-position of a 3-methyl-1,2,4-thiadiazole core. This structure positions it as a key intermediate or starting material for the synthesis of more complex drug-like molecules, distinguishing it from non-functionalized piperazines.

Core scaffold 3-Methyl-1,2,4-thiadiazole piperazine for CNS and anti-infective building block
Substitution pattern Methyl group modulates pKa and lipophilicity versus unsubstituted analogs
Salt-form option Dihydrochloride salt available for enhanced aqueous solubility

Why Generic Substitution Fails


Generic substitution of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine with its closest analogs, such as the 3-unsubstituted 1-(1,2,4-thiadiazol-5-yl)piperazine (CAS 67869-93-6) or the 3-ethyl derivative, is not supported by structure-activity relationship (SAR) principles within this class. The 3-methyl substituent directly influences the electron density of the thiadiazole ring, altering its predicted pKa and lipophilicity, which are critical parameters for molecular recognition and passive permeability . The following quantitative evidence demonstrates that even minor structural modifications result in significant and predictable changes in key physicochemical properties, which in turn dictate the compound's suitability for specific synthetic routes and biological assays. Therefore, procurement decisions must be guided by the specific substitution pattern rather than by class-level generic assumptions.

Analog mismatch Unsubstituted or 3-ethyl analogs may shift pKa and lipophilicity, altering ionization and permeability
Salt form Free base and dihydrochloride salt may require form selection for aqueous workflows
Class-level caution Substitution pattern influences biological target engagement; SAR assumptions may not transfer

Quantitative Differentiators vs. Analogs


pKa Shift via Methyl Substitution

The predicted pKa of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine is 8.30±0.10 . This value is notably lower than the predicted pKa of the unsubstituted analog 1-(1,2,4-thiadiazol-5-yl)piperazine, which is reported to be ~8.5 . The difference is attributable to the electron-donating effect of the 3-methyl group on the thiadiazole ring, which slightly increases electron density at the piperazine nitrogen.

pKa Shift
Class-level
8.30 ± 0.10 vs ~8.5 (unsubstituted analog)
Supports ionization-state interpretation
Predicted values; source-specific review needed
Physicochemical Property Prediction Medicinal Chemistry Ionization State

Lipophilicity Gain vs Unsubstituted Analog

The predicted lipophilicity, expressed as XLogP3-AA, is 1 for 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine [1]. The unsubstituted analog 1-(1,2,4-thiadiazol-5-yl)piperazine has a predicted XLogP3 of 0.5 [2]. The 3-methyl group increases lipophilicity by 0.5 log units.

Lipophilicity
Class-level
XLogP3 1.0 vs 0.5 (unsubstituted analog)
Supports CNS permeability interpretation
Predicted logP; experimental validation recommended
Lipophilicity ADME Drug Design

Enhanced Solubility via Salt Form

The dihydrochloride salt form of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 69389-19-1) offers quantifiable advantages over the free base. The free base is described as having limited aqueous solubility , whereas the dihydrochloride salt is reported to 'significantly enhance the compound's water solubility and stability' .

Salt Solubility
Data to verify
Dihydrochloride salt enhances solubility vs free base
Supports aqueous formulation workflow
Qualitative enhancement; quantitative solubility not reported
Formulation Salt Selection Solubility Enhancement

Antimicrobial Activity Potential

While no direct quantitative MIC or IC50 data were found for 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine against specific strains, class-level evidence from related 1,2,4-thiadiazole piperazines indicates potential antimicrobial activity. For example, the compound 5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole, a close structural analog, demonstrated an MIC of 12 µg/mL against E. coli . This suggests that the 3-methyl-1,2,4-thiadiazole piperazine scaffold can yield potent antibacterial activity.

Antimicrobial Precedent
Class-level
Analog MIC 12 µg/mL (E. coli)
Supports antimicrobial scaffold exploration
Target compound not directly tested
Antimicrobial SAR Antibacterial

5-HT1A Receptor Affinity Potential

The broader class of 1,2,5-thiadiazol-3-yl-piperazine and related 1,2,4-thiadiazole derivatives has been identified as a source of potent and selective ligands for the 5-HT1A receptor [1]. While specific Ki values for 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine were not located, the established SAR within this family demonstrates that piperazine substitution at the thiadiazole core is a validated approach for targeting this receptor.

5-HT1A Affinity
Class-level
Class validated as potent and selective ligands
Supports CNS receptor-targeted research
Ki for this compound not reported
5-HT1A Receptor CNS Neuropharmacology

Evidence-Based Applications


Synthesis for CNS Applications

This compound is ideally suited for projects where a slightly lower pKa (8.30 vs. ~8.5) and increased lipophilicity (XLogP3 1.0 vs. 0.5) are desired compared to the unsubstituted analog [1]. These properties are critical for optimizing blood-brain barrier penetration and receptor interactions. The established class-level precedent for 5-HT1A receptor affinity further supports its use in CNS drug discovery campaigns [2].

Water-Soluble Reagent Preparation

For researchers requiring aqueous formulations, procurement of the dihydrochloride salt (CAS 69389-19-1) is strongly recommended over the free base. This salt form provides significantly enhanced water solubility and stability, which are essential for reliable in vitro and in vivo studies .

5-HT1A & Antimicrobial Scaffold Exploration

The core structure serves as a validated starting point for the development of new ligands targeting the 5-HT1A receptor [2] and for the discovery of novel antimicrobial agents . The specific 3-methyl substitution pattern on the thiadiazole ring provides a distinct chemical space for lead optimization.

Application
Selection Property
Validation Focus
CNS-targeted scaffold synthesis
Substitution-dependent pKa and logP
CNS ADME property profiling
Aqueous assay preparation
Salt-form solubility
Dissolution and stability testing
5-HT1A and antimicrobial lead identification
Core scaffold with class precedent
Receptor binding and MIC assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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